molecular formula C10H14ClNO B6178342 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2613384-75-9

3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6178342
CAS No.: 2613384-75-9
M. Wt: 199.7
InChI Key:
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Description

3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroquinoline, a heterocyclic compound that contains a quinoline ring system with a methoxy group at the third position. This compound is commonly used in scientific research and has various applications in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 3-methoxyquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogenation conditions, usually at room temperature and atmospheric pressure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of tetrahydroquinoline derivatives. It is also employed in the development of new drugs targeting specific biological pathways .

Medicine: It is investigated for its potential to act as an inhibitor of certain enzymes and receptors involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also utilized in the development of new catalysts and materials for various applications .

Mechanism of Action

The mechanism of action of 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the methoxy group at the third position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

2613384-75-9

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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